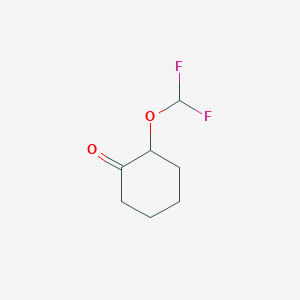![molecular formula C43H48N2O6 B12930986 6-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3(12),4(9),5(25),10,14,16(24),21-nonaen-7-yl)hexanoic acid](/img/structure/B12930986.png)
6-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3(12),4(9),5(25),10,14,16(24),21-nonaen-7-yl)hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[146222,503,1204,9013,23020,24]hexacosa-1(23),2(26),3(12),4(9),5(25),10,14,16(24),21-nonaen-7-yl)hexanoic acid is a complex organic compound with a highly intricate structure
准备方法
The synthesis of 6-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3(12),4(9),5(25),10,14,16(24),21-nonaen-7-yl)hexanoic acid involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core heptacyclic structure, followed by the introduction of the tridecan-7-yl and hexanoic acid moieties. Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and advanced purification techniques.
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The ketone groups can be further oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The ketone and amide groups can be reduced to alcohols and amines, respectively, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and carboxylic acid sites, to form derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
6-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3(12),4(9),5(25),10,14,16(24),21-nonaen-7-yl)hexanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The ketone and amide groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Compared to other similar compounds, 6-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3(12),4(9),5(25),10,14,16(24),21-nonaen-7-yl)hexanoic acid stands out due to its unique heptacyclic structure and the presence of multiple functional groups. Similar compounds include:
- 6,8,17,19-tetraoxo-7,18-bis(tridecan-7-yl)-7,18-diazaheptacyclo[14.6.2.2{2,5}.0{3,12}.0{4,9}.0{13,23}.0^{20,24}]hexacosa-1,3,10,12,14,21,23,25-octaene-5,9,16,20
- (6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)urea
These compounds share some structural similarities but differ in the specific arrangement of functional groups and overall molecular architecture, leading to distinct chemical and biological properties.
属性
分子式 |
C43H48N2O6 |
|---|---|
分子量 |
688.8 g/mol |
IUPAC 名称 |
6-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3(12),4(9),5(25),10,14,16(24),21-nonaen-7-yl)hexanoic acid |
InChI |
InChI=1S/C43H48N2O6/c1-3-5-7-10-14-26(15-11-8-6-4-2)45-42(50)33-23-19-29-27-17-21-31-38-32(41(49)44(40(31)48)25-13-9-12-16-35(46)47)22-18-28(36(27)38)30-20-24-34(43(45)51)39(33)37(29)30/h17-24,26,29,34H,3-16,25H2,1-2H3,(H,46,47) |
InChI 键 |
MTVIKCLSYRELQK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(CCCCCC)N1C(=O)C2C=CC3=C4C2=C(C1=O)C=CC4C5=C6C3=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-({[2-([1,1'-Biphenyl]-4-yl)propan-2-yl]oxy}carbonyl)-L-histidine](/img/structure/B12930912.png)

![Methyl 2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate](/img/structure/B12930929.png)
![1-Ethyl-2-{[4-(methylsulfanyl)phenoxy]methyl}-5-nitro-1H-imidazole](/img/structure/B12930945.png)
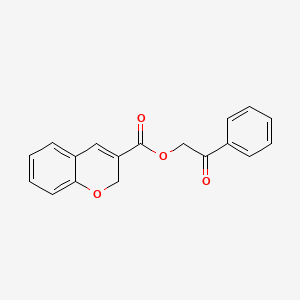

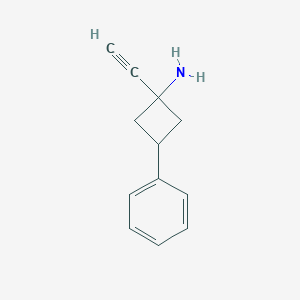
![3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12930960.png)
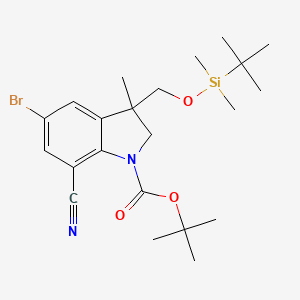

![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B12930973.png)
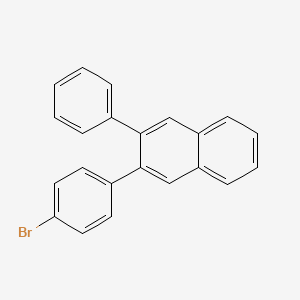
![[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] 4-[4-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]butylamino]-4-oxobutanoate](/img/structure/B12931007.png)
